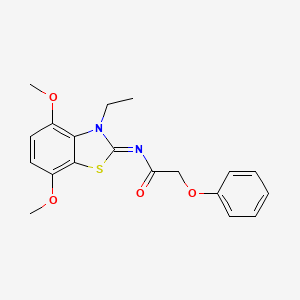

![molecular formula C7H11N3O2S B2538242 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-sulfonamide CAS No. 2150944-43-5](/img/structure/B2538242.png)

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

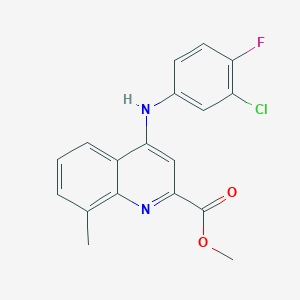

The compound 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-sulfonamide is a heterocyclic compound that is part of a broader class of sulfonamide derivatives. These compounds have been studied for their potential biological activities, including anticancer properties. For instance, a related class of compounds, Pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine sulfonamides, has shown promising results against cancer cell lines without affecting normal cells, indicating their potential as anticancer drugs after further optimization .

Synthesis Analysis

The synthesis of related heterocyclic sulfonamide compounds involves various strategies. One approach for synthesizing similar compounds, such as 3-methyl-4-aryl-2,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-6-ones, uses an electrochemical strategy with an electrogenerated base from Meldrum’s acid. This method involves a one-pot, three-component condensation reaction and has the advantages of high yields and environmental friendliness . Another synthesis method for tetrahydrobenzo[b]pyran derivatives employs a new ionic liquid, sulfonic acid functionalized pyridinium chloride, as a catalyst for a one-pot three-component condensation reaction .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives like this compound is characterized by the presence of a tetrahydropyridine moiety. This structural feature is crucial for biological activity, as demonstrated by the synthesis of 4-[2-(4-methyl(amino)sulfonylphenyl)-5-trifluoromethyl-2H-pyrazol-3-yl]-1,2,3,6-tetrahydropyridines, where the tetrahydropyridyl moiety served as a bioisosteric replacement for the tolyl moiety in celecoxib, a well-known anti-inflammatory drug .

Chemical Reactions Analysis

The chemical reactivity of tetrahydropyridine sulfonamides can be complex. For example, attempts to synthesize hybrid nitric oxide donor derivatives of 4-[2-(4-methyl(amino)sulfonylphenyl)-5-trifluoromethyl-2H-pyrazol-3-yl]-1,2,3,6-tetrahydropyridines resulted in the formation of N-nitroso-1,2,3,6-tetrahydrohydropyridyl products instead of the desired N-diazen-1-ium-1,2-diolate derivatives. This indicates that the reaction with nitric oxide does not proceed as expected and requires further investigation .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not detailed in the provided papers, related compounds exhibit favorable pharmacokinetic profiles, as predicted by in silico studies. These properties, along with their selective cytotoxicity against cancer cells, make them interesting candidates for drug development . The synthesis methods mentioned also highlight the importance of mild conditions and environmental considerations in the development of these compounds .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

- "4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-sulfonamide" is part of a broader class of sulfonamides, which are known for their wide range of pharmacological activities. These include antibacterial, anti-obesity, diuretic, hypoglycemic, antitumor, and anti-neuropathic pain properties. The compound is used in synthesizing various biological active sulfonamide hybrids, demonstrating the potential for therapeutic applications (Ghomashi et al., 2022).

Antimicrobial Properties

- A study explored a series of pyridines, including pyridine-based sulfa-drugs like "this compound", focusing on their antimicrobial properties. The research highlighted the significance of these compounds in combating microbial infections (El‐Sayed et al., 2017).

Photodynamic Therapy in Cancer

- An interesting application of "this compound" is in the development of new photodynamic agents for treating melanoma cells. The compound's ability to absorb at specific wavelengths and induce cancer cell death is particularly noteworthy, providing a novel approach to melanoma treatment (Pereira et al., 2015).

Genotoxicity in Cancer Research

- A study on pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine sulfonamides, which are structurally related to "this compound", revealed their potential as anticancer agents. These compounds exhibited significant antiproliferative activity against cancer cell lines, highlighting their role in cancer research (Kciuk et al., 2023).

Wirkmechanismus

Target of Action

Similar compounds have been found to act as core protein allosteric modulators (cpams) for the hepatitis b virus (hbv) .

Mode of Action

It’s worth noting that similar compounds have been found to effectively inhibit a broad range of nucleos(t)ide-resistant hbv variants .

Biochemical Pathways

Given its potential role as a cpam, it may be involved in the life cycle of hbv, potentially affecting the replication of the virus .

Pharmacokinetics

A similar compound has been shown to inhibit hbv dna viral load in a mouse model when administered orally , suggesting good bioavailability.

Result of Action

Similar compounds have been found to effectively inhibit a broad range of nucleos(t)ide-resistant hbv variants , suggesting that they may reduce the viral load in infected cells.

Action Environment

It’s worth noting that the compound is stored in a sealed, dry environment at room temperature , suggesting that it may be sensitive to moisture and temperature.

Safety and Hazards

Eigenschaften

IUPAC Name |

4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2S/c8-13(11,12)7-5-9-10-4-2-1-3-6(7)10/h5H,1-4H2,(H2,8,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNMIMRIUFJMLSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(=C(C=N2)S(=O)(=O)N)C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2150944-43-5 |

Source

|

| Record name | 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

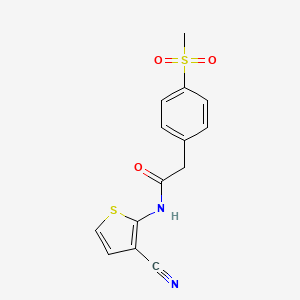

![8-(2-((4-ethoxyphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2538160.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)furan-2-carboxamide](/img/structure/B2538161.png)

![2-benzyl-8-(4-ethoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2538165.png)

![[(4-Ethoxyphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2538171.png)

![2-[3-(ethoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2538173.png)

![N-[(5-Propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]-N-(1-prop-2-enoylpyrrolidin-3-yl)acetamide](/img/structure/B2538179.png)

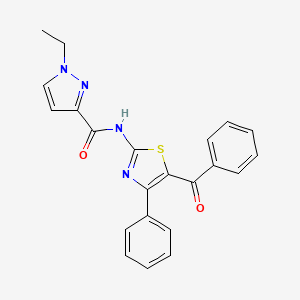

![1-[1-(furan-3-carbonyl)azetidin-3-yl]-4-phenyl-1H-1,2,3-triazole](/img/structure/B2538181.png)

![N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)pent-4-enamide](/img/structure/B2538182.png)